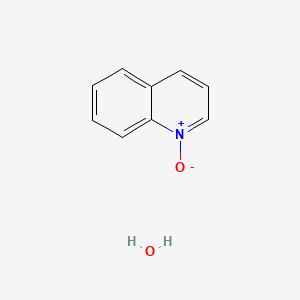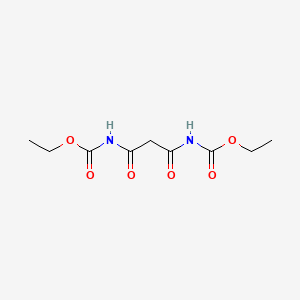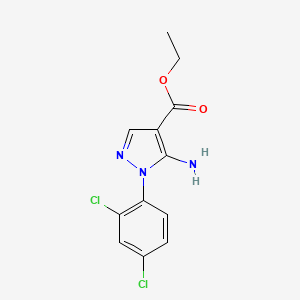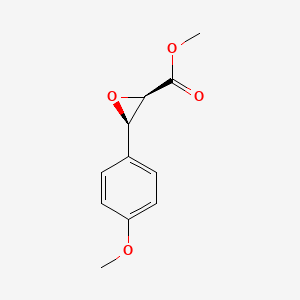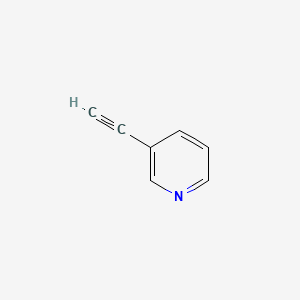
3-Ethynylpyridine
Overview
Description
3-Ethynylpyridine is an organic compound with the molecular formula C7H5N. It is a derivative of pyridine, where an ethynyl group is attached to the third position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethynylpyridine can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 3-bromopyridine reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production rate and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-ethylpyridine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of substituted pyridines. Reagents like sodium azide or alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Sodium azide, alkyl halides, various solvents like dimethylformamide or tetrahydrofuran.
Major Products:
Oxidation: Oxidized pyridine derivatives.
Reduction: 3-Ethylpyridine.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
3-Ethynylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-ethynylpyridine exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
- 2-Ethynylpyridine
- 4-Ethynylpyridine
- 3-Ethynylthiophene
- 2-Ethynylpyrimidine
Comparison: 3-Ethynylpyridine is unique due to the position of the ethynyl group on the pyridine ring, which influences its reactivity and applications. Compared to 2-ethynylpyridine and 4-ethynylpyridine, the 3-position attachment provides distinct electronic and steric properties, making it suitable for specific synthetic routes and reactions. Additionally, its use in material science and biological research highlights its versatility compared to other ethynyl-substituted heterocycles.
Properties
IUPAC Name |
3-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N/c1-2-7-4-3-5-8-6-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRPXACRDTXENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947958 | |
| Record name | 3-Ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-23-8, 121697-66-3 | |
| Record name | 3-Ethynylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for 3-Ethynylpyridine?
A: this compound has the molecular formula C7H5N and a molecular weight of 103.12 g/mol. Spectroscopic characterization data can be found in various publications, including information on its IR [] and NMR spectra [, , ].
Q2: How is this compound used in the synthesis of other compounds?
A: this compound serves as a versatile building block in organic synthesis. It undergoes Sonogashira coupling reactions with aryl halides to form substituted alkynes [, ]. Additionally, it can be polymerized to yield poly(this compound) derivatives, which are conjugated polymers with potential applications in materials science [].
Q3: Can you elaborate on the use of this compound in developing water-soluble phthalocyanines?
A: Researchers have successfully synthesized water-soluble, tri-cationic and -anionic phthalocyanines using this compound as a key starting material []. The process involves palladium-catalyzed coupling reactions between iodinated phthalocyanines and this compound, followed by N-methylation. These novel phthalocyanines are of interest for their potential applications as photosensitizers in photodynamic therapy.
Q4: How is this compound employed in the development of photolabile ruthenium complexes for soft materials and biological applications?
A: Ruthenium(II) polypyridyl complexes incorporating this compound as a ligand exhibit photoinduced ligand exchange properties []. This feature enables their use as photodegradable crosslinkers in various applications. For instance, the complex Ru(bpy)2(this compound)2 (RuBEP) has been utilized in copper-mediated azide-alkyne cycloaddition (CuAAC) reactions to circularize azide-terminated oligonucleotides, crucial for gene regulation and transcriptome analysis.
Q5: What are the applications of this compound in the synthesis of fluorescent metallacages for drug delivery?
A: Researchers have incorporated this compound into the structure of self-assembled [Pd2L4]4+ metallacages designed for drug delivery applications [, ]. These cages can encapsulate the anticancer drug cisplatin within their hydrophobic cavity. The this compound moiety, functionalized with dipyrromethene (BODIPY) groups, imparts fluorescence properties to the cages, enabling their tracking within cells. Studies have shown that these fluorescent cages are taken up by melanoma cells and accumulate in melanosomes.
Q6: How does this compound contribute to the design of supramolecular radiotherapeutics?
A: Scientists have explored the potential of this compound-containing metallacycles as targeted radiotherapeutics []. A cationic [Pd2L2]4+ metallacycle, incorporating this compound ligands and the DOTA chelator, was designed to target the somatostatin-2 receptor (sst2R). This metallacycle successfully bound lutetium-177, a β-- and γ-emitter, and exhibited high affinity for sst2R in in vitro studies. While stability in biological media remains a challenge, these findings highlight the potential of this compound-based supramolecular structures for targeted radionuclide therapy.
Q7: What is known about the environmental impact and degradation of this compound?
A7: Currently, limited information is available regarding the specific environmental impact and degradation pathways of this compound. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts on the environment.
Q8: Are there any known resistance mechanisms to compounds incorporating this compound?
A8: As this compound is primarily used as a building block in the synthesis of various compounds, resistance mechanisms would be specific to the final compound and its target. Currently, there is no information available on resistance mechanisms specific to this compound itself.
Q9: What analytical methods are employed for the characterization and quantification of this compound?
A9: Various analytical techniques are used to characterize and quantify this compound, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


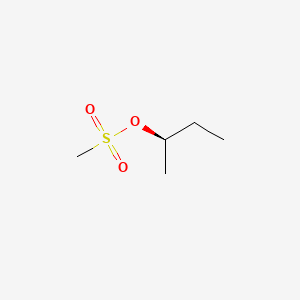
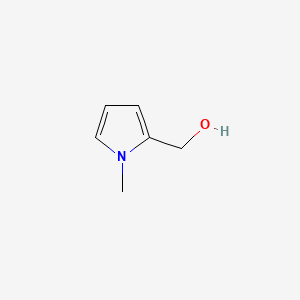
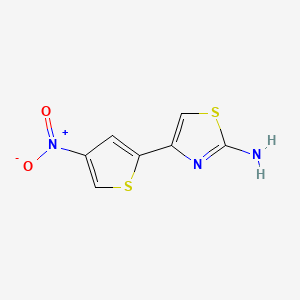

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid](/img/structure/B1295527.png)
